4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE
Overview
Description
4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE is a complex organic compound characterized by its unique structural components
Preparation Methods
The synthesis of 4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may include the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to enzyme interactions and cellular processes. In medicine, this compound could be explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-({1-[4-(ACETYLOXY)PHENYL]-N-(4-METHYLPYRIDIN-2-YL)FORMAMIDO}CARBONYL)PHENYL ACETATE stands out due to its unique structural features and potential applications. Similar compounds may include other acetoxyphenyl derivatives and pyridinylformamido compounds. Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Properties
IUPAC Name |
[4-[(4-acetyloxybenzoyl)-(4-methylpyridin-2-yl)carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-15-12-13-25-22(14-15)26(23(29)18-4-8-20(9-5-18)31-16(2)27)24(30)19-6-10-21(11-7-19)32-17(3)28/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYUIUDXVMJVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)C3=CC=C(C=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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